molecular formula C11H12O B11919848 2-Methyl-1,2-dihydronaphthalen-1-ol

2-Methyl-1,2-dihydronaphthalen-1-ol

Cat. No.: B11919848
M. Wt: 160.21 g/mol
InChI Key: PVRGMTGDVJIXGL-UHFFFAOYSA-N
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Description

2-Methyl-1,2-dihydronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system with a hydroxyl group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,2-dihydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the reaction of phenyl radicals with isoprene or 1,3-pentadiene. This reaction proceeds via indirect scattering dynamics and involves the formation of a van-der-Waals complex in the entrance channel. The phenyl radical adds to the terminal carbon atoms of isoprene or 1,3-pentadiene, forming resonantly stabilized free radicals, which then undergo cis-trans isomerization followed by ring closure .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of naphthalene derivatives under controlled conditions. The process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, ketones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1,2-dihydronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2-dihydronaphthalen-1-ol
  • 2-Methyl-1,4-dihydronaphthalene
  • 1,2-Dihydronaphthalene

Uniqueness

2-Methyl-1,2-dihydronaphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-methyl-1,2-dihydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGMTGDVJIXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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